1-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)azepane
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Overview
Description
1-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)azepane is an intricate organic compound with a diverse range of applications in the fields of chemistry, biology, medicine, and industry. This compound is particularly notable for its unique structure, which includes a triazolopyridazine ring system, a sulfonamide group, and a pyrrolidine moiety. This combination of functional groups enables the compound to participate in a variety of chemical reactions and interact with numerous biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)azepane involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the formation of the triazolopyridazine core, which can be achieved through a cyclization reaction involving hydrazine and an appropriate dihalogenated pyridine derivative. The next step involves the introduction of the cyclopropyl group via a suitable alkylation reaction. Subsequent steps involve the installation of the pyrrolidine moiety and the sulfonamide group through nucleophilic substitution and sulfonylation reactions, respectively. The final product is then purified through crystallization or chromatography to achieve the desired level of purity.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to enhance the efficiency and scalability of the synthetic process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products. Additionally, the use of advanced purification techniques, such as preparative high-performance liquid chromatography (HPLC) and recrystallization, ensures the compound's consistency and quality for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)azepane can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives with altered electronic properties.
Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs with different biological activities.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions. Common reagents for these reactions include halogenating agents, alkylating agents, and sulfonating agents.
Major Products
The major products formed from these reactions can vary widely depending on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions can lead to amine or alcohol derivatives
Scientific Research Applications
1-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)azepane has a wide range of scientific research applications, including:
Chemistry: : The compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology: : In biological research, the compound is used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes with biological targets makes it valuable for investigating biochemical pathways and mechanisms.
Medicine: : The compound has potential therapeutic applications due to its ability to modulate biological processes. It may be used in the development of new drugs for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: : In industrial applications, the compound can be used as a starting material for the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for use in catalysis, materials science, and other advanced technologies.
Mechanism of Action
The mechanism of action of 1-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)azepane involves its interactions with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in cellular signaling pathways and physiological processes. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
1-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)azepane can be compared with other similar compounds, such as:
1-({3-[({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)azepane: : This compound has a similar structure but with a methyl group instead of a cyclopropyl group, which can lead to differences in its chemical reactivity and biological activity.
1-({3-[({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)azepane: : The presence of a phenyl group instead of a cyclopropyl group can result in altered physicochemical properties and interactions with biological targets.
1-({3-[({3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)azepane: : This analog features an ethyl group, which can influence its solubility, stability, and overall pharmacokinetic profile.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
6-[[1-(azepan-1-ylsulfonyl)pyrrolidin-3-yl]methoxy]-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O3S/c26-29(27,23-10-3-1-2-4-11-23)24-12-9-15(13-24)14-28-18-8-7-17-20-21-19(16-5-6-16)25(17)22-18/h7-8,15-16H,1-6,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGKZRSRAYBGBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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